molecular formula C8H9Br2NO B1463832 4,5-Dibromo-2-methoxy-N-methylaniline CAS No. 1187386-09-9

4,5-Dibromo-2-methoxy-N-methylaniline

Cat. No.: B1463832
CAS No.: 1187386-09-9
M. Wt: 294.97 g/mol
InChI Key: CMUAKWGAJXFCNJ-UHFFFAOYSA-N
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Description

4,5-Dibromo-2-methoxy-N-methylaniline is an organic compound with the molecular formula C8H9Br2NO and a molecular weight of 294.97 g/mol . This compound is characterized by the presence of two bromine atoms, a methoxy group, and a methylated aniline moiety. It is commonly used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dibromo-2-methoxy-N-methylaniline typically involves the bromination of 2-methoxy-N-methylaniline. The reaction is carried out in the presence of bromine or a brominating agent under controlled conditions to ensure selective bromination at the 4 and 5 positions of the aromatic ring . The reaction conditions often include a solvent such as acetic acid or chloroform and may require a catalyst to facilitate the bromination process.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with stringent control over reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dibromo-2-methoxy-N-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4,5-Dibromo-2-methoxy-N-methylaniline is utilized in several scientific research fields, including:

Mechanism of Action

The mechanism of action of 4,5-Dibromo-2-methoxy-N-methylaniline involves its interaction with specific molecular targets, depending on its application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes or receptors. The bromine atoms and methoxy group play crucial roles in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

  • 4,5-Dibromo-2-methoxyaniline
  • 4,5-Dibromo-N-methylaniline
  • 2-Methoxy-N-methylaniline

Comparison: 4,5-Dibromo-2-methoxy-N-methylaniline is unique due to the presence of both bromine atoms and a methoxy group, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it offers a balance of hydrophobic and hydrophilic properties, making it versatile for various applications .

Properties

IUPAC Name

4,5-dibromo-2-methoxy-N-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Br2NO/c1-11-7-3-5(9)6(10)4-8(7)12-2/h3-4,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMUAKWGAJXFCNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=C(C=C1OC)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70675406
Record name 4,5-Dibromo-2-methoxy-N-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187386-09-9
Record name 4,5-Dibromo-2-methoxy-N-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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